

GC-MS Characterization of 3-Chloro-2-fluoroaniline: A Comparative Guide

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Compound of Interest

Compound Name: 3-Chloro-2-fluoroaniline

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This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of **3-chloro-2-fluoroaniline** and its structural isomers. Due to the limited availability of specific experimental data for **3-chloro-2-fluoroaniline**, this document focuses on a comparative summary of its expected mass spectral characteristics alongside available data for related isomers, providing a valuable reference for researchers working with halogenated anilines.

Comparative Analysis of Mass Spectra

The mass spectrum of a compound provides a unique fingerprint, offering insights into its molecular weight and fragmentation patterns. Below is a comparison of the key mass spectral data for **3-chloro-2-fluoroaniline** and its related isomers. The data for **3-chloro-2-fluoroaniline** is predicted based on common fragmentation pathways of halogenated aromatic amines, while the data for the other compounds is based on available experimental findings.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Major Fragment Ions [m/z]
3-Chloro-2-fluoroaniline	C ₆ H ₅ ClFN	145.56	145/147 (predicted)	Predicted: 110 ([M-Cl] ⁺), 125 ([M-HF] ⁺), 83
3-Chloro-4-fluoroaniline	C ₆ H ₅ ClFN	145.56	145/147	110 ([M-Cl] ⁺), 83[1]
2-Chloro-6-fluoroaniline	C ₆ H ₅ ClFN	145.56	145/147 (predicted)	Predicted: 110 ([M-Cl] ⁺), 125 ([M-HF] ⁺), 83
3-Chloroaniline	C ₆ H ₆ ClN	127.57	127/129	92 ([M-Cl] ⁺), 65[2][3]

Note: The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocol for GC-MS Analysis

This section outlines a general protocol for the GC-MS analysis of chloro-fluoroaniline isomers. This protocol is based on established methods for the analysis of aniline derivatives.

1. Sample Preparation:

- Dissolve 1 mg of the aniline derivative in 1 mL of a volatile solvent such as methanol or acetonitrile.
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless injector.
- Injection Volume: 1 μ L.
- Injector Temperature: 250 $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Hold: 5 minutes at 280 $^{\circ}$ C.
- Transfer Line Temperature: 280 $^{\circ}$ C.
- Ion Source Temperature: 230 $^{\circ}$ C.
- Quadrupole Temperature: 150 $^{\circ}$ C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.

3. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.
- Record the retention time.
- Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with library spectra for confirmation.

GC-MS Workflow

The following diagram illustrates the typical workflow for the GC-MS characterization of aniline derivatives.



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Caption: Workflow for GC-MS analysis of aniline derivatives.

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